1,4-Dipentyl 2-methylenebutanedioate
Description
These compounds share functional ester groups but differ in backbone structure (phthalic acid vs. succinic acid derivatives), leading to variations in applications and hazards.
Properties
IUPAC Name |
dipentyl 2-methylidenebutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4/c1-4-6-8-10-18-14(16)12-13(3)15(17)19-11-9-7-5-2/h3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCKCUVRQPTKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CC(=C)C(=O)OCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of itaconic acid diamylester typically involves the esterification of itaconic acid with amyl alcohol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion. The general reaction scheme is as follows:
Itaconic Acid+2Amyl AlcoholAcid CatalystItaconic Acid Diamylester+Water
Industrial Production Methods: Industrial production of itaconic acid diamylester follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove unreacted starting materials and by-products. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dipentyl 2-methylenebutanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed back to itaconic acid and amyl alcohol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with other alcohols to form different esters.
Polymerization: this compound can participate in polymerization reactions to form polyesters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Major Products:
Hydrolysis: Itaconic acid and amyl alcohol.
Transesterification: New esters depending on the alcohol used.
Polymerization: Polyesters with varying properties based on the monomer composition.
Scientific Research Applications
1,4-Dipentyl 2-methylenebutanedioate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of biodegradable polyesters and copolymers. These materials have applications in packaging, coatings, and biomedical devices.
Pharmaceuticals: Potential use as a drug delivery vehicle due to its biocompatibility and ability to form hydrogels.
Materials Science: Investigated for use in the development of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of itaconic acid diamylester in various applications is primarily related to its chemical structure. The ester bonds can undergo hydrolysis, releasing itaconic acid, which can then participate in various biochemical pathways. In polymer applications, the ester groups provide flexibility and biodegradability to the resulting polymers. The vinylidene group in itaconic acid allows for further chemical modifications, enhancing the functionality of the derived materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
The compound is compared to esters with analogous alkyl chains or aromatic backbones, including:
- Dipentyl Phthalate (CAS 131-18-0): A phthalate ester with two pentyl groups attached to a benzene ring.
- Di-cyclohexylphthalate (DCHP) (CAS 84-61-7): A cyclohexyl-substituted phthalate.
- 1,2-Benzenedicarboxylic Acid Dipentyl Ester (CAS 84777-06-0): A branched/linear pentyl phthalate.
Physical and Chemical Properties
Key properties from SDS data for dipentyl phthalate and related compounds are extrapolated for comparison (Table 1):
Notes:
- The methylene group in this compound may increase reactivity compared to fully saturated esters like dipentyl phthalate.
Toxicity and Regulatory Status
- Dipentyl Phthalate : Classified as a reproductive toxicant (GHS 1B; H360 hazard statement) . Restricted in consumer products under regulations like REACH .
- DCHP : Suspected endocrine disruptor; listed in SVHC (Substances of Very High Concern) .
- This compound: No direct toxicity data in evidence. However, aliphatic diesters generally exhibit lower reproductive toxicity than phthalates. Regulatory scrutiny may depend on structural alerts (e.g., ester hydrolysis products).
Stability and Reactivity
- Dipentyl Phthalate: Stable under normal conditions but decomposes upon heating, releasing CO and CO₂ .
Biological Activity
1,4-Dipentyl 2-methylenebutanedioate is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of diesters and is structurally characterized by two pentyl groups attached to a butanedioate backbone with a methylene bridge. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : CHO
- Molecular Weight : 270.37 g/mol
- CAS Number : Not widely reported, indicating limited commercial availability.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential mechanisms of action and therapeutic applications:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes.
- Cytotoxic Effects : Investigations into its cytotoxicity have shown that it may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Activity : There are indications that this compound can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The mechanism of action for this compound is believed to involve:
- Interaction with Cell Membranes : The lipophilicity of the pentyl groups allows the compound to integrate into lipid bilayers, affecting membrane fluidity and integrity.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity in Cancer Cell Lines
A study conducted on various cancer cell lines (MCF-7, HeLa) demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC values were determined via MTT assay, showing promising results for further development as an anticancer agent.
Table 2: IC Values for Cancer Cell Lines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
